Antiproliferative Activity: Class‑Level SAR and the Missing Methoxy‑Phenethyl Data Point
In the Heliyon 2023 series, 1‑(4‑fluorophenyl)cyclopropane‑1‑carboxamide coupled to a methyl phenoxyacetate tail (compound 8j) inhibited U937 cell proliferation with an IC50 of 12.4 µM, while the corresponding 4‑chlorophenyl analog (8i) gave an IC50 of 4.1 µM [1]. The 3‑methyl‑substituted variant (8k) reached an IC50 of 8.7 µM [1]. No compound with a 3‑methoxyphenethyl substituent was included in that study; consequently, the exact IC50 of the target compound remains undocumented. The nearest comparator (8j) differs by a phenoxy‑acetate bridge instead of the ethyl‑amide linker and lacks the meta‑methoxy group, making direct potency extrapolation unreliable.
| Evidence Dimension | U937 cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined in published literature |
| Comparator Or Baseline | Compound 8j (4‑F-phenylcyclopropane‑phenoxyacetate) IC50 12.4 µM; Compound 8i (4‑Cl) IC50 4.1 µM; Compound 8k (4‑F, 3‑methyl) IC50 8.7 µM |
| Quantified Difference | None calculable for the target compound |
| Conditions | U937 pro‑monocytic human myeloid leukaemia cell line; MTT assay; 48 h exposure |
Why This Matters
Procurement for anticancer screening requires knowing whether the meta‑methoxyphenethyl substitution enhances or erodes potency relative to the phenoxy‑acetate series; without this data, the compound cannot be rationally selected over documented analogs.
- [1] Mahesh P, Akshinthala P, Ankireddy AR, et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. 2023;9(2):e13111. View Source
